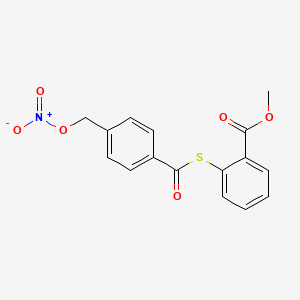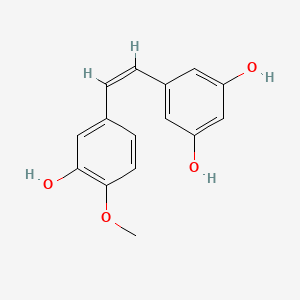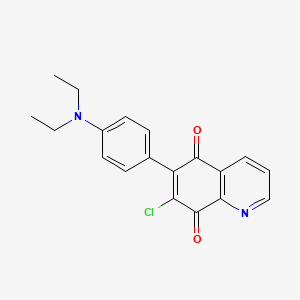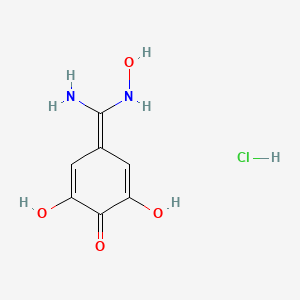
Synaptamide
Descripción general
Descripción
La Docosahexaenoyl Etanolamida es un lípido bioactivo derivado del ácido docosahexaenoico, un ácido graso omega-3. Es parte del sistema endocannabinoide y se ha estudiado por sus posibles efectos terapéuticos en varios procesos fisiológicos, incluida la inflamación, el metabolismo de la glucosa y la neuroprotección .
Aplicaciones Científicas De Investigación
La Docosahexaenoyl Etanolamida tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La Docosahexaenoyl Etanolamida ejerce sus efectos principalmente a través del sistema endocannabinoide. Se une a los receptores cannabinoides (CB1 y CB2) y modula su actividad, lo que lleva a varios efectos fisiológicos . También influye en otras vías de señalización, como la vía del receptor activado por proliferador de peroxisomas (PPAR), que juega un papel en el metabolismo de los lípidos y la inflamación .
Análisis Bioquímico
Biochemical Properties
Synaptamide is synthesized from DHA-containing phosphatidylethanolamine (DHA-PE) through the action of specific phospholipase D (PLD)This compound binds to GPR110, leading to the activation of the cAMP/protein kinase A (PKA) signaling pathway . This interaction promotes neurogenesis, neurite outgrowth, and synaptogenesis, highlighting its role in enhancing brain function and plasticity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neural cells, it promotes the differentiation of neural stem cells and enhances glutamatergic synaptic activity . This compound also exhibits anti-inflammatory properties by reducing the activation of microglia and astrocytes, which are key players in neuroinflammation . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by increasing intracellular cAMP levels and activating the cAMP-response element binding protein (CREB) .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GAIN domain of GPR110, triggering a conformational change that activates the cAMP/PKA signaling pathway . This activation leads to the phosphorylation of CREB, which in turn regulates the expression of genes involved in neurogenesis and synaptogenesis . This compound also inhibits the nuclear translocation of NF-κB subunit RelA, thereby reducing the expression of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and sustained effects over time. Studies have demonstrated that this compound can prevent long-term neurodegenerative changes and improve hippocampal plasticity in models of traumatic brain injury . The compound’s anti-inflammatory and neuroprotective effects are maintained over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces neuroinflammation and promotes neurogenesis . Higher doses may lead to adverse effects, such as increased oxidative stress and apoptosis . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the modulation of ketone body and amino acid metabolism . It is synthesized from DHA through the action of enzymes such as N-acyltransferase and NAPE-hydrolyzing phospholipase D . This compound also influences the levels of arachidonic acid-derived eicosanoids and other lipid metabolites, contributing to its anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to accumulate in the brain, where it exerts its neurogenic and neuroprotective effects . The distribution of this compound is influenced by its binding to GPR110, which facilitates its localization to specific cellular compartments .
Subcellular Localization
This compound is localized to various subcellular compartments, including the plasma membrane and intracellular vesicles . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles . The subcellular localization of this compound is crucial for its role in modulating cellular processes and signaling pathways .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La Docosahexaenoyl Etanolamida se puede sintetizar mediante la reacción del ácido docosahexaenoico con etanolamina. Esta reacción generalmente implica el uso de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida . La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano en condiciones suaves para evitar la degradación del ácido graso poliinsaturado sensible.
Métodos de producción industrial
La producción industrial de Docosahexaenoyl Etanolamida a menudo implica la síntesis enzimática utilizando lipasas. Este método es preferido debido a su mayor especificidad y condiciones de reacción más suaves, que ayudan a mantener la integridad del ácido docosahexaenoico . El proceso enzimático generalmente implica el uso de lipasas inmovilizadas en un sistema sin disolvente, lo que lo convierte en un enfoque respetuoso con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones
La Docosahexaenoyl Etanolamida experimenta varias reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción son menos comunes pero pueden conducir a la formación de etanolamidas saturadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y las lipooxigenasas.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los reactivos como los cloruros de acilo y los anhídridos se utilizan comúnmente para reacciones de sustitución.
Principales productos
Derivados hidroxilados: Estos son los principales productos de la oxidación y tienen propiedades antiinflamatorias mejoradas.
Etanolamidas saturadas: Estos son productos de reacciones de reducción y tienen diferentes actividades biológicas en comparación con el compuesto original.
Comparación Con Compuestos Similares
Compuestos similares
Anandamina (araquidonoiletanolamida): Otro endocannabinoide con una estructura similar pero derivado del ácido araquidónico.
Eicosapentaenoyl Etanolamida: Derivado del ácido eicosapentaenoico, otro ácido graso omega-3.
Singularidad
La Docosahexaenoyl Etanolamida es única debido a su origen del ácido docosahexaenoico, lo que le confiere propiedades antiinflamatorias y neuroprotectoras distintas en comparación con otras etanolamidas . Su capacidad para modular la absorción de glucosa e influir en el sistema endocannabinoide lo distingue aún más de compuestos similares .
Propiedades
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEHOLRSGZPBSM-KUBAVDMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678596 | |
| Record name | N-(2-Hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Docosahexaenoyl Ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
162758-94-3 | |
| Record name | Synaptamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162758-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosahexaenoyl Ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of synaptamide?
A1: this compound exerts its effects primarily by binding to and activating the G-protein coupled receptor 110 (GPR110, also known as ADGRF1). []
Q2: What are the downstream effects of this compound binding to GPR110?
A2: Binding of this compound to GPR110 triggers the cAMP/protein kinase A (PKA) signaling pathway. [] This pathway plays a vital role in neuronal development, survival, and plasticity.
Q3: How does this compound affect axon growth?
A3: this compound has been shown to promote axon growth in cultured cortical neurons. [, ] This effect is mediated through cAMP elevation, and interestingly, is antagonized by Sonic Hedgehog (Shh) signaling via a non-canonical, Smoothened-independent pathway. []
Q4: What is the role of this compound in neurogenesis?
A4: this compound demonstrates potent neurogenic activity by inducing neuronal differentiation of neural stem cells (NSCs). [] This effect is mediated through the activation of the PKA/CREB pathway, a critical regulator of neuronal development. []
Q5: How does this compound contribute to neuroprotection?
A5: this compound displays neuroprotective effects by reducing neuroinflammation, promoting neurogenesis, and improving synaptic plasticity. [, , , , , ] For example, in a mouse model of traumatic brain injury, this compound administration improved cognitive function, reduced neuronal death, and modulated the inflammatory response. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C24H37NO2, and its molecular weight is 371.56 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While specific spectroscopic data is not provided in the provided abstracts, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods can provide information about its structure and purity.
Q8: Is there information available on the material compatibility and stability of this compound?
A8: The provided abstracts focus primarily on the biological activity and therapeutic potential of this compound. Further research is needed to fully understand its compatibility with various materials and its stability under different storage conditions.
Q9: Does this compound possess any catalytic properties?
A9: this compound is not known to exhibit catalytic properties. Its biological activity primarily stems from its role as a signaling molecule, specifically as a ligand for GPR110.
Q10: How do structural modifications of this compound affect its activity?
A10: While the provided abstracts do not delve into specific SAR studies, research suggests that the length and saturation of the acyl chain play a crucial role in this compound's binding affinity and biological activity.
Q11: Are there any known this compound analogs with improved potency or selectivity?
A11: One study investigated dimethylthis compound (A8) as a stable analog of this compound. A8 also activates GPR110 and showed efficacy in a model of optic nerve injury. [] This suggests that structural modifications can potentially enhance this compound's therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
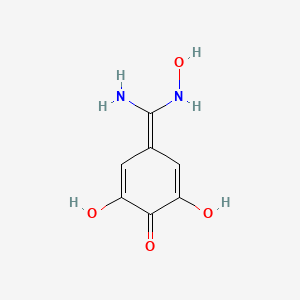
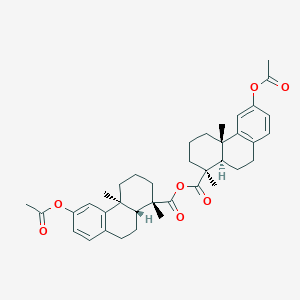
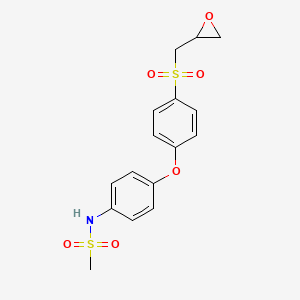
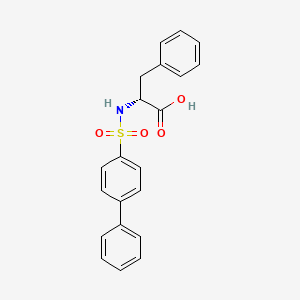
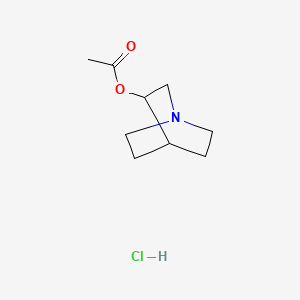
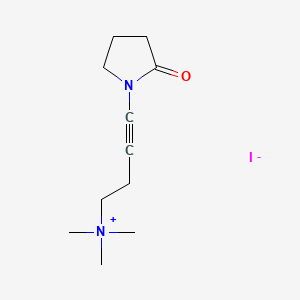
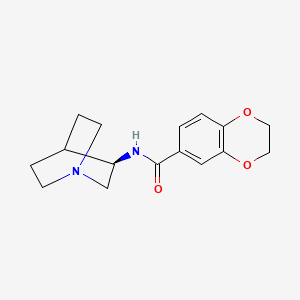
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)
